N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide
Description
N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a nitrobenzamide core and a carbamothioyl group
Properties
IUPAC Name |
N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8(2)7-13-12(19)14-11(16)9-4-3-5-10(6-9)15(17)18/h3-6,8H,7H2,1-2H3,(H2,13,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIFMAWJESZQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with isobutylamine to form an amide intermediate. This intermediate is then treated with thiophosgene to introduce the carbamothioyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpropylcarbamothioyl)-2-nitrobenzamide
- N-(2-methylpropylcarbamothioyl)-4-nitrobenzamide
- N-(2-methylpropylcarbamothioyl)-3-aminobenzamide
Uniqueness
N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the nitro group at the 3-position can enhance its potential as an enzyme inhibitor compared to similar compounds with different substitution patterns.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
